![molecular formula C4H4BrNS B1311168 4-(Bromomethyl)thiazole CAS No. 52829-53-5](/img/structure/B1311168.png)
4-(Bromomethyl)thiazole
Overview
Description
4-(Bromomethyl)thiazole is a chemical compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol . It is used as a research compound.
Synthesis Analysis
The synthesis of 4-(Bromomethyl)thiazole involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate compound, which by subsequent dehydration leads to the corresponding thiazole .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)thiazole was confirmed by physicochemical and spectral characteristics . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole, the core structure of 4-(Bromomethyl)thiazole, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The ring has been found to have various pharmaceutical applications due to its reactivity .Physical And Chemical Properties Analysis
4-(Bromomethyl)thiazole is a solid substance with a density of 1.8±0.1 g/cm3. It has a boiling point of 228.6±15.0 °C at 760 mmHg . The compound has a flash point of 92.1±20.4 °C .Scientific Research Applications
Pharmaceutical Drug Synthesis
4-(Bromomethyl)thiazole is a key intermediate in the synthesis of various pharmaceutical drugs. Its reactivity allows for the introduction of thiazole moieties into drug molecules, which are prevalent in a number of therapeutic agents. For instance, thiazole derivatives exhibit a wide range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities .
Biomedical Research
4-(Bromomethyl)thiazole derivatives are used in biomedical research as building blocks for the synthesis of biomolecules and probes. They are particularly useful in the development of fluorescent sensors for detecting ions and biomolecules, contributing to advances in diagnostic methods and imaging technologies .
Mechanism of Action
Safety and Hazards
Future Directions
Thiazole, the core structure of 4-(Bromomethyl)thiazole, is a versatile heterocycle found in the structure of many drugs in use as well as anticancer agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .
properties
IUPAC Name |
4-(bromomethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQYITAZUKBNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432513 | |
Record name | 4-(bromomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)thiazole | |
CAS RN |
52829-53-5 | |
Record name | 4-(bromomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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